molecular formula C21H18F2N2OS B607097 DHQZ 36

DHQZ 36

Cat. No.: B607097
M. Wt: 384.4 g/mol
InChI Key: SVXVTSKHYHQIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DHQZ 36 is a potent inhibitor of retrograde trafficking, known for its significant anti-parasite activity. It is particularly effective against Leishmania amazonensis, a parasite responsible for leishmaniasis. The compound has shown promising results in inhibiting the infection of macrophages by this parasite, making it a valuable tool in parasitology research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DHQZ 36 involves the enantioselective synthesis of 2,3-dihydroquinazolinones. This process is catalyzed by polymer-supported BINOL-derived phosphoric acid through the intramolecular amidation of N-Boc imines and 2-aminobenzamide. The reaction yields DHQZ with up to 96% enantiomeric excess .

Industrial Production Methods: Industrial production of this compound can be achieved using environmentally benign methods. One such method involves the condensation of 2-aminobenzamide with aldehydes over a recyclable mesozeolite H-BEA catalyst. This green protocol uses water as a solvent and zeolite as a solid acid catalyst, making it an eco-friendly approach .

Chemical Reactions Analysis

Types of Reactions: DHQZ 36 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various halogen-substituted derivatives of DHQZ, which exhibit unique pharmacological properties .

Mechanism of Action

DHQZ 36 exerts its effects by inhibiting retrograde trafficking within cells. It causes a significant reduction in the size of parasitophorous vacuoles and the number of parasites per macrophage. The compound also reverses the suppression of interleukin-6 release induced by Leishmania infection. These actions result in the effective inhibition of parasite growth and infection .

Comparison with Similar Compounds

Biological Activity

DHQZ 36 is a synthetic compound that has garnered attention due to its biological activity, particularly as an inhibitor of retrograde trafficking in cells. This compound is structurally related to Retro-2, a known retrograde trafficking inhibitor, and has shown promise in combating infections caused by Leishmania species, particularly Leishmania amazonensis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting Leishmania infections, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by a dihydroquinazolin-4-one core structure. Its design was aimed at enhancing the potency of retrograde trafficking inhibition compared to its parent compound, Retro-2. Notably, this compound features specific substituents that contribute to its biological activity:

  • Ethyl-thiophene at C2 position
  • 4-fluorobenzyl substituent at N3 position

These modifications are critical for its enhanced efficacy against various pathogens and toxins that exploit the retrograde transport pathway within host cells.

The primary mechanism through which this compound exerts its effects is by disrupting the retrograde transport machinery in mammalian cells. This transport pathway is essential for the entry of certain toxins and pathogens into cells. By inhibiting this pathway, this compound prevents:

  • The trafficking of Shiga toxin and ricin into the cytosol.
  • The infection process of DNA viruses like polyomavirus and papillomavirus.

This disruption leads to a reduction in pathogen viability and alters the dynamics of host-pathogen interactions.

Efficacy Against Leishmania

Recent studies have demonstrated that this compound exhibits significant anti-Leishmania activity. In vitro assays revealed:

  • EC50 Value : The effective concentration for 50% inhibition (EC50) against Leishmania amazonensis was found to be 13.63 μM , indicating a potent effect on parasite viability .
  • Leishmania-Cidal Activity : Unlike Retro-2, which is static against Leishmania, this compound shows a cidal effect, meaning it actively kills the parasites rather than merely inhibiting their growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

  • Inhibition of Leishmania Infection :
    • Infected macrophages treated with this compound showed significantly reduced parasite burden compared to untreated controls. The treatment resulted in tighter parasitophorous vacuoles (LPVs) with fewer parasites present .
  • Impact on Cytokine Release :
    • Treatment with this compound reversed the suppression of IL-6 release induced by Leishmania in macrophages after LPS activation, suggesting a potential role in modulating immune responses during infection .
  • Comparative Studies :
    • In comparative studies with other analogs like this compound.1, it was noted that while both compounds were effective, this compound exhibited unique structural advantages that contributed to its biological activity .

Summary of Findings

Study FocusKey Findings
Anti-Leishmania ActivityEC50 = 13.63 μM; cidal effect observed
Cytokine ModulationReversal of IL-6 suppression
Structural InsightsEnhanced potency due to specific substituents

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVTSKHYHQIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.